CID 131842976

Description

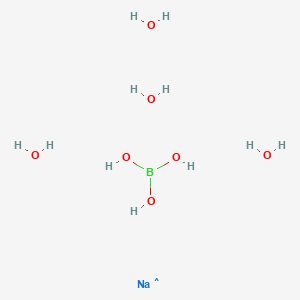

CID 131842976 is a chemical compound documented in recent analytical studies. Structural and analytical data for this compound are derived from gas chromatography-mass spectrometry (GC-MS), vacuum distillation fractionation, and mass spectral analysis . Figure 1A in the evidence illustrates its chemical structure (unavailable in text form), while Figure 1B shows the GC-MS total ion chromatogram, confirming its presence in a complex mixture labeled "CIEO" (likely a plant-derived essential oil or extract). The compound’s concentration varies across vacuum distillation fractions, with the highest content observed in specific elution ranges (Figure 1C).

Properties

Molecular Formula |

BH11NaO7 |

|---|---|

Molecular Weight |

156.89 g/mol |

InChI |

InChI=1S/BH3O3.Na.4H2O/c2-1(3)4;;;;;/h2-4H;;4*1H2 |

InChI Key |

OTODSOIAMBCXAI-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.O.O.O.O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 131842976” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of compound “CID 131842976” is scaled up to meet the demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow processes, batch reactors, and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 131842976” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “CID 131842976” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.

Scientific Research Applications

Compound “CID 131842976” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a tool for investigating biological processes and pathways. In medicine, it is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it finds applications in the industry for the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of compound “CID 131842976” involves its interaction with specific molecular targets and pathways. These interactions lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved can range from metabolic processes to signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

- Oscillatoxin Derivatives : lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as marine natural products with complex polyketide backbones. While structurally distinct from CID 131842976, these compounds exemplify the use of PubChem CIDs for tracking bioactive molecules in natural product research .

- Nrf2 Inhibitors : CID 46907796 (ChEMBL 1724922 and ChEMBL1711746) are cited as Nrf2 pathway inhibitors in . Although their pharmacological targets differ from CID 131842976, this highlights the role of CIDs in linking compounds to specific biological activities .

Analytical and Cheminformatics Comparisons

emphasizes methodologies for compound identification, such as exact mass (±5 ppm error) and collision cross-section (CCS) measurements, which are critical for distinguishing CID 131842976 from analogs. For example:

| Parameter | CID 131842976 | Oscillatoxin D (CID 101283546) | Nrf2 Inhibitor (CID 46907796) |

|---|---|---|---|

| Primary Use | Component of CIEO | Marine toxin | Nrf2 pathway inhibition |

| Analytical Method | GC-MS, vacuum distillation | NMR, mass spectrometry | High-throughput screening |

| Bioactivity | Not explicitly stated | Cytotoxic | Antioxidant response modulation |

Pharmacological and Industrial Relevance

- Similar compounds in plant extracts often undergo comparative bioactivity profiling (e.g., terpenes, phenolics) .

- Safety and Handling: Per , compounds like CID 131842976 require detailed safety data, especially if toxic or volatile. Structural similarities to known hazardous compounds (e.g., oscillatoxins) warrant caution in handling .

Methodological Considerations for Comparative Studies

- Reference Standards : underscores the need for certified reference substances when comparing CID 131842976 with analogs. Purity and sourcing (e.g., CAS numbers) must align with ICH guidelines .

- Data Reproducibility: As noted in , experimental details (e.g., GC-MS parameters, distillation conditions) must be rigorously documented to enable cross-study comparisons .

- Literature Benchmarking: and stress the importance of citing prior work. For instance, if CID 131842976 shares functional groups with known antioxidants or toxins, these links must be explicitly referenced .

Q & A

Q. What criteria distinguish high-quality vs. unreliable studies on CID 131842976?

- Red flags : Lack of peer review, omitted negative data, or vague methodology (e.g., "synthesized using standard methods").

- Quality indicators : Transparent raw data access, conflict-of-interest declarations, and adherence to reporting standards (e.g., CONSORT for clinical trials) .

Data Presentation and Publishing

Q. How to visualize complex datasets for CID 131842976’s bioactivity?

Q. What are common pitfalls in discussing CID 131842976’s limitations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.